![molecular formula C11H15N B15274319 2-(4-Ethylphenyl)azetidine](/img/structure/B15274319.png)
2-(4-Ethylphenyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethylphenyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, in general, are known for their significant ring strain, which imparts unique reactivity and stability. The presence of the 4-ethylphenyl group further enhances its chemical properties, making it a compound of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 2-(4-Ethylphenyl)azetidine, can be achieved through several methods:
Aza Paternò–Büchi Reaction: This involves the [2 + 2] photocycloaddition reaction between an imine and an alkene component.
Nucleophilic Substitution: Utilizing nitrogen nucleophiles for the substitution reactions.
Reduction of β-Lactams: This method involves the reduction of β-lactams to form azetidines.
Ring-Opening of Azabicyclobutanes: This approach leverages the ring strain of azabicyclobutanes to form azetidines.
Industrial Production Methods: Industrial production often involves scalable methods such as:
Microwave Irradiation: A one-pot synthesis using alkyl dihalides and primary amines under microwave irradiation.
Copper-Catalyzed Multicomponent Reactions: This method uses terminal alkynes, sulfonyl azides, and carbodiimides.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Ethylphenyl)azetidine undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions modify the oxidation state of the compound.
Substitution Reactions: Commonly involve nucleophilic or electrophilic substitution.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Copper or nickel catalysts are often used in substitution reactions.
Major Products: The products formed depend on the specific reaction conditions but can include various substituted azetidines and other nitrogen-containing heterocycles .
Wissenschaftliche Forschungsanwendungen
2-(4-Ethylphenyl)azetidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of 2-(4-Ethylphenyl)azetidine involves its interaction with molecular targets through its nitrogen atom. The ring strain and the presence of the ethylphenyl group facilitate its binding to various enzymes and receptors, influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Aziridines: Three-membered nitrogen-containing rings with higher ring strain.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain.
β-Lactams: Four-membered rings similar to azetidines but with a carbonyl group.
Uniqueness: 2-(4-Ethylphenyl)azetidine stands out due to its unique combination of ring strain and the presence of the ethylphenyl group, which imparts distinct reactivity and stability compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H15N |
---|---|
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
2-(4-ethylphenyl)azetidine |
InChI |
InChI=1S/C11H15N/c1-2-9-3-5-10(6-4-9)11-7-8-12-11/h3-6,11-12H,2,7-8H2,1H3 |
InChI-Schlüssel |
ORUXQRARSAENQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2CCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.